N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
This compound features a 2,2'-bithiophene core linked via an ethyl chain to an ethanediamide moiety, which is further substituted with a cyclohex-1-en-1-yl ethyl group. The bithiophene unit contributes to π-conjugation and electronic delocalization, while the ethanediamide group enables hydrogen bonding and polar interactions.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c23-19(21-12-10-15-5-2-1-3-6-15)20(24)22-13-11-16-8-9-18(26-16)17-7-4-14-25-17/h4-5,7-9,14H,1-3,6,10-13H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUPQQXCPHHTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bithiophene-Containing Analogs
- 5-Piperidino-2,2'-bithiophene (): Structure: A bithiophene core with a piperidino group at the 5-position. Reactivity: Exhibits regioselective formylation at the 4- or 5´-position depending on the method (Vilsmeier-Haack vs. lithiation). The electron-donating piperidino group directs electrophilic substitution to the adjacent position. Comparison: Unlike the target compound, this analog lacks the ethanediamide and cyclohexene groups. Its reactivity highlights how substituents on bithiophene influence electronic properties and regioselectivity .
- N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)cyclobutanecarboxamide (): Structure: Bithiophene linked to a cyclobutane carboxamide via an ethyl chain. Comparison: Replacement of ethanediamide with carboxamide simplifies hydrogen-bonding capacity, which may alter solubility or biological interactions .
Ethanediamide Derivatives
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide () :
- Structure : Ethanediamide substituted with aromatic (dimethoxyphenyl and pyridinyl) groups.
- Properties : The pyridinyl and methoxy groups enhance polarity, likely increasing aqueous solubility compared to the target compound’s cyclohexene group.
- Comparison : Demonstrates how aromatic vs. alicyclic substituents on ethanediamide modulate physicochemical properties .
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate () :
- Structure : Sulfonated ethanediamide derivative with quaternary ammonium groups.
- Application : Acts as a dual-functional catalyst in synthesis, leveraging its sulfonic acid and ammonium moieties.
- Comparison : The target compound lacks catalytic sulfonic acid groups, but its ethanediamide could still participate in acid-base interactions .
Cyclohexene-Containing Compounds
- 2-[[[[2-(Cyclohex-1-en-1-yl)ethyl]amino]carbonyl]amino]-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide (): Structure: Cyclohexene ethyl group linked to a thiazole carboxamide. Comparison: The target compound’s cyclohexene group may similarly increase logP, affecting bioavailability .
Data Table: Structural and Functional Comparison
*Molecular weights calculated based on structural formulas.
Research Findings and Implications
- Electronic Effects : The 2,2'-bithiophene core in the target compound enables π-π stacking, which is critical for charge transport in organic semiconductors. Substituents like ethanediamide and cyclohexene may fine-tune HOMO-LUMO levels .
- Synthetic Selectivity: Analogous bithiophene derivatives () show that electron-donating groups (e.g., piperidino) direct electrophilic reactions. The target’s ethanediamide group may similarly influence reactivity.
- Lipophilicity vs. Solubility : Cyclohexene-containing compounds () exhibit higher logP values, suggesting the target compound may require formulation adjustments for aqueous applications .
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